molecular formula C13H13N3O2 B8721152 Ethyl 6-(2-cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 6-(2-cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B8721152
M. Wt: 243.26 g/mol
InChI Key: WZJXWUBEZXVNJK-UHFFFAOYSA-N
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Patent
US08754071B2

Procedure details

A stirring mixture of ethyl 6-(2-cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylate (74) (100 mg, 0.411 mmol) and 2N LiOH (0.2 mL) in THF:MeOH (4:1, 3 mL) was heated at 50° C. for 45 minutes. The reaction was cooled to room temperature and the pH was adjusted between 3-5 with 10% citric acid. The solvent was partially reduced. The resulting solid was collected by vacuum filtration and washed with excess water. Crude 6-(2-cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (75) was dried and used in the next step without further purification. MS m/z 416.07 (M+1)+.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]2[N:9]([C:11]([C:14]([O:16]CC)=[O:15])=[CH:12][N:13]=2)[CH:10]=1)#[N:2].[Li+].[OH-].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1.CO>[C:1]([CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]2[N:9]([C:11]([C:14]([OH:16])=[O:15])=[CH:12][N:13]=2)[CH:10]=1)#[N:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(#N)CCC=1C=CC=2N(C1)C(=CN2)C(=O)OCC
Name
Quantity
0.2 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with excess water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Crude 6-(2-cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (75) was dried
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
C(#N)CCC=1C=CC=2N(C1)C(=CN2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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